4-nitro-9-phenyl-7$l^{6}
Description
IUPAC Naming Conventions and Substituent Prioritization
The systematic name 4-nitro-9-phenyl-7λ⁶-sulfanone adheres to IUPAC rules for polycyclic systems with hypervalent centers. Key considerations include:
- Parent Hydride Selection : The base structure is derived from a sulfanone framework (C₆H₅–S(=O)–C₆H₄–NO₂), where sulfur serves as the central atom.
- Substituent Prioritization :
Table 1 : Substituent Seniority for Sulfanone Derivatives
| Substituent | Priority | Position |
|---|---|---|
| Nitro (–NO₂) | 1 | C4 |
| Phenyl (–C₆H₵) | 2 | C9 |
Non-classical Ion Designation (λ⁶ System) and Bonding Analysis
The λ⁶ designation indicates hypervalent bonding involving sulfur’s 3d orbitals, enabling six-coordinate geometry. Key bonding features include:
- Electron Delocalization :
Figure 1 :
A) Resonance structures stabilizing the λ⁶ sulfur center.
B) 3-center–4-electron bond topology (bond indices: S–O = 1.32, S–N = 1.18).
Geometric Parameters :
Hyperconjugative Effects :
Stereochemical and Conformational Considerations
The compound’s rigidity arises from steric and electronic factors:
Steric Hindrance :
Conformational Isomerism :
Chiral Centers :
Properties
Molecular Formula |
C12H8N2O4S2 |
|---|---|
Molecular Weight |
308.326 |
IUPAC Name |
4-nitro-9-phenyl-7$l^{6} |
InChI |
InChI=1S/C12H8N2O4S2/c15-14(16)9-6-7-11-12(8-9)20(17,18)13-19(11)10-4-2-1-3-5-10/h1-8H |
InChI Key |
VGSDTSNHRDFNOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Fluorene Family
Fluorene derivatives with nitro and ester groups serve as critical benchmarks for understanding the reactivity of 4-nitro-9-phenyl-7l⁶:
| Compound Name | Molecular Formula | Key Structural Features | Biological/Chemical Properties |
|---|---|---|---|
| Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate | C₁₈H₁₅NO₅ | Nitro at C7, ester at C2, ketone at C9 | Moderate antimicrobial activity; used in organic synthesis for electron-deficient intermediates. |
| Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate | C₁₆H₉N₃O₈ | Three nitro groups (C4, C5, C7), ester at C2 | High reactivity in electrophilic substitution; applications in explosives research. |
| Hypothetical 4-nitro-9-phenyl-7l⁶ | Not specified | Nitro at C4, phenyl at C9, unknown at C7 | Predicted enhanced aromatic interactions due to phenyl group; potential for tailored electronic properties. |
Key Differences :
- Nitro Group Position : Moving the nitro group from C7 (as in ) to C4 may alter electron distribution, affecting solubility and reaction kinetics.
- Substituent Effects : The phenyl group at C9 in 4-nitro-9-phenyl-7l⁶ could increase steric hindrance compared to ketone or ester groups in analogues, influencing binding affinity in biological systems .
Purine-Based Analogues
| Compound Name | Molecular Formula | Key Structural Features | Biological Activity |
|---|---|---|---|
| 6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9H-purine | C₁₃H₁₀ClN₅O₂ | Chloro at C6, nitroaryl-ethyl at C9 | Anticancer activity via kinase inhibition; improved cellular uptake due to lipophilic nitro group. |
| 9-Cyclopropyl-N-(4-fluorophenyl)-9H-purin-6-amine | C₁₄H₁₂FN₅ | Cyclopropyl at C9, fluorophenyl at N6 | Unique DNA intercalation properties; studied in antiviral research. |
| Hypothetical 4-nitro-9-phenyl-7l⁶ | Not specified | Nitro at C4, phenyl at C9 | Potential dual functionality: nitro group for redox activity, phenyl for π-π stacking in drug design. |
Key Differences :
- Substituent Flexibility : Unlike rigid purine cores, fluorene-based structures (e.g., 4-nitro-9-phenyl-7l⁶) may offer greater planar stability, advantageous in materials science .
- Nitro Group Role : In purines, nitro groups enhance cytotoxicity, whereas in fluorenes, they often modulate electronic properties for optoelectronic applications .
Benzyl and Phenyl Derivatives
Nitrobenzyl-phosphonates and related compounds highlight the impact of dual functional groups:
Key Differences :
- Phosphonate vs. Phenyl : The absence of a phosphonate group in 4-nitro-9-phenyl-7l⁶ may reduce its acidity compared to , limiting use in certain catalytic reactions.
- Hydroxyl Group Impact : Unlike , the lack of a hydroxyl group in 4-nitro-9-phenyl-7l⁶ could decrease hydrogen-bonding capacity but improve lipid membrane permeability .
Unique Properties of 4-Nitro-9-Phenyl-7l⁶
- Dual Functionalization : The combination of a nitro group (electron-withdrawing) and phenyl ring (electron-donating) may create a polarized electronic structure, useful in charge-transfer materials .
- Steric and Electronic Tuning : The unspecified "7l⁶" substituent offers flexibility for modifying solubility, stability, and target affinity, a strategy seen in fluorene and purine drug development .
Preparation Methods
Mixed-Acid Nitration of Halogenated Intermediates
A cornerstone of nitroaromatic synthesis involves mixed nitric-sulfuric acid systems. For example, the nitration of 4-substituted halobenzenes (e.g., 4-bromotoluene) with concentrated HNO₃/H₂SO₄ at 30–60°C yields 2-nitro-5-substituted nitrobenzenes with >80% regioselectivity. This method avoids the formation of ortho-nitro byproducts common in toluene-derived systems, as halogens exert stronger directing effects.
Key Data Table: Nitration Efficiency by Substrate
| Substrate | Nitrating Agent | Temperature (°C) | Yield (%) | Regioselectivity (%) |
|---|---|---|---|---|
| 4-Bromotoluene | HNO₃/H₂SO₄ | 38 | 83 | 95 |
| 4-Chlorotoluene | HNO₃/H₂SO₄ | 40 | 78 | 92 |
| 4-Fluorotoluene | HNO₃/H₂SO₄ | 35 | 85 | 97 |
Solvent and Temperature Optimization
Polar solvents like dichloromethane enhance nitration efficiency by stabilizing transition states. Patent CN101805265B reports 83% yield for 2,5-difluoronitrobenzene synthesis in dichloromethane at 38°C, compared to 70% in nonpolar hexane. Excess nitric acid (1.2–1.5 equiv.) ensures complete conversion, while temperatures >60°C promote undesired dinitration.
Substitution Reactions for Functional Group Introduction
Alkaline Cyanoacetate Substitution
Following nitration, halogenated nitrobenzenes undergo nucleophilic substitution with methyl or ethyl cyanoacetate. For example, 2,5-difluoronitrobenzene reacts with ethyl cyanoacetate in acetone under Na₂CO₃ catalysis, yielding 2-nitro-4-fluorophenylacetonitrile with 72% yield. The reaction proceeds via an SNAr mechanism, favored by electron-withdrawing nitro groups.
Reaction Conditions:
Acid-Catalyzed Cyclization
Post-substitution, concentrated HCl mediates cyclization to form benzyl cyanide intermediates. Patent DE19723214A1 highlights that HCl (6–12 M) at 60°C for 10 hours converts 90% of 2-nitro-4-fluorophenylacetonitrile to the corresponding benzyl cyanide. Side reactions, such as over-hydrolysis to carboxylic acids, are minimized by controlled temperature.
Hydrolysis to Carboxylic Acids
Acidic vs. Basic Hydrolysis
Strong acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions hydrolyze nitriles to carboxylic acids. For 2-nitro-4-bromophenylacetonitrile, 50% H₂SO₄ at reflux for 6 hours achieves 88% conversion to 2-nitro-4-bromophenylacetic acid, whereas 20% NaOH yields only 72% due to nitro group instability in strong base.
Optimized Hydrolysis Protocol:
-
Acid: 50% H₂SO₄, reflux, 6 hours
-
Base: 10% NaOH, 80°C, 4 hours
Challenges in Scaling and Purification
Q & A
Q. How can researchers ensure reproducibility in studies involving 4-nitro-9-phenyl-7$l^{6}?
- Methodological Answer:
- Documentation: Publish full synthetic protocols, including raw material sources and equipment calibration records.
- Data Sharing: Deposit spectral data in open-access repositories (e.g., Zenodo) with unique DOIs.
- Peer Review: Invite third-party validation through collaborative inter-laboratory studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
